2,6-Dimethylpyrimidine-4-carbonitrile

Epigenetics Medicinal Chemistry PRMT4/CARM1

2,6-Dimethylpyrimidine-4-carbonitrile (C₇H₇N₃, MW: 133.15) is a key, small-molecule pyrimidine building block characterized by methyl substitutions at the 2- and 6-positions and a reactive cyano group at the 4-position. This specific substitution pattern creates a defined electronic and steric environment, making it a versatile intermediate for constructing more complex heterocyclic systems, particularly in medicinal chemistry programs targeting kinases and protein arginine methyltransferases (PRMTs).

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 64571-35-3
Cat. No. B1355574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylpyrimidine-4-carbonitrile
CAS64571-35-3
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)C#N
InChIInChI=1S/C7H7N3/c1-5-3-7(4-8)10-6(2)9-5/h3H,1-2H3
InChIKeyCWWJHIUHWKKTQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylpyrimidine-4-carbonitrile (CAS: 64571-35-3): A Core Scaffold for Kinase and PRMT Inhibitor Discovery


2,6-Dimethylpyrimidine-4-carbonitrile (C₇H₇N₃, MW: 133.15) is a key, small-molecule pyrimidine building block characterized by methyl substitutions at the 2- and 6-positions and a reactive cyano group at the 4-position [1]. This specific substitution pattern creates a defined electronic and steric environment, making it a versatile intermediate for constructing more complex heterocyclic systems, particularly in medicinal chemistry programs targeting kinases and protein arginine methyltransferases (PRMTs) .

Medicinal chemistry building block for kinase and PRMT inhibitor discovery
Defined 2,6-dimethyl-4-cyano pattern for unique electronic and steric profile
Reactive cyano handle for constructing complex heterocyclic systems

Why 2,6-Dimethylpyrimidine-4-carbonitrile is Not Readily Interchangeable with Other Pyrimidine Carbonitriles


The premise that one pyrimidine carbonitrile can substitute for another is scientifically unsound for advanced research and development. The position and number of substituents on the pyrimidine ring directly dictate the compound's reactivity, electronic profile, and resulting binding affinity in biological systems. For instance, the 2,6-dimethyl pattern in 2,6-Dimethylpyrimidine-4-carbonitrile creates a unique steric hindrance and electron-donating effect compared to analogs with only a single methyl group or with a methyl group at the 4-position [1]. These subtle structural variations have been shown to cause orders-of-magnitude differences in enzymatic inhibition, with structurally related compounds exhibiting IC50 values ranging from 34 nM to >10,000 nM against PRMT enzymes [2][3]. Therefore, using a different pyrimidine derivative would fundamentally alter the synthetic path, change the physicochemical properties of the final product, and almost certainly yield different, and likely suboptimal, biological or material performance.

Substitution position alters reactivity and electronic profile
Minor structural changes can cause large differences in enzymatic inhibition
Different pyrimidine derivative may change synthetic route and final product properties

Quantifiable Differentiation Evidence for 2,6-Dimethylpyrimidine-4-carbonitrile Relative to Key Analogs


Enzymatic Inhibition: Potent PRMT4/CARM1 Activity Compared to a 4-Cyanophenyl Analog

A derivative incorporating the 2,6-dimethylpyrimidine-4-carbonitrile scaffold (CHEMBL3961701) demonstrated potent inhibition of PRMT4/CARM1 with an IC50 of 34 nM [1]. This is significantly more potent than a structurally distinct analog from the same study (CHEMBL3956007), which exhibited an IC50 of 15 nM against PRMT4 but with a different core structure (a phenyl ring), underscoring the potency range achievable with optimized pyrimidine cores. The 2,6-dimethyl pattern is a key component of this active scaffold.

PRMT4 Inhibition
Class-level
34 nM vs 15 nM
Supports PRMT4 inhibitor scaffold evaluation
Class-level inference from a close derivative
Epigenetics Medicinal Chemistry PRMT4/CARM1 Enzyme Inhibition

Selectivity Profile: Favorable PRMT4 vs. PRMT1 Selectivity Window

The same derivative (CHEMBL3961701) exhibited a 382-fold selectivity for PRMT4 (IC50 = 34 nM) over PRMT1 (IC50 = 13,000 nM) [1]. This selectivity profile is a key differentiator, as PRMT1 inhibition can lead to undesirable off-target effects. The structural features of the 2,6-dimethylpyrimidine-4-carbonitrile core contribute to this important differentiation.

PRMT4 Selectivity
Class-level
382-fold
Selectivity window over PRMT1
Class-level inference; confirm in target context
Epigenetics Drug Discovery PRMT Selectivity Off-Target Activity

Comparative Potency in Synthesis: Lanthanide-Catalyzed Formation of 4-Substituted-2,6-Dimethylpyrimidines

Research demonstrates a lanthanum(III) perchlorate-catalyzed reaction for the direct synthesis of 4-substituted-2,6-dimethylpyrimidines from cyclic secondary amines and acetonitrile [1]. This specific methodology highlights the unique reactivity of the 2,6-dimethylpyrimidine framework, which can be efficiently functionalized under mild catalytic conditions to yield compounds like 2,6-dimethylpyrimidine-4-carbonitrile and its derivatives. This contrasts with more traditional, multi-step syntheses required for other substituted pyrimidines.

Synthetic Route
Method context
La(III)-catalyzed one-step
Efficient access to 2,6-dimethyl core
Reported methodology; lab-scale validation needed
Catalysis Organic Synthesis Lanthanide Chemistry Heterocycle Formation

Validated Application Scenarios for 2,6-Dimethylpyrimidine-4-carbonitrile in Research and Development


Medicinal Chemistry: Synthesis of Selective PRMT4 (CARM1) Inhibitors

The most compelling application for 2,6-Dimethylpyrimidine-4-carbonitrile is as a core scaffold in medicinal chemistry programs aimed at developing selective inhibitors of PRMT4 (CARM1). Evidence shows that derivatives of this compound can achieve nanomolar potency (IC50 = 34 nM) and high selectivity (>380-fold) against PRMT1 [1]. This makes it a valuable starting point for hit-to-lead optimization in oncology or other epigenetic research areas .

Organic Synthesis: Building Block for Diverse Heterocyclic Libraries

This compound is an excellent building block for generating libraries of diverse heterocyclic compounds. The cyano group at the 4-position is a versatile synthetic handle, while the 2,6-dimethyl pattern provides a defined steric and electronic profile [2]. It is specifically suited for synthesizing complex molecules such as kinase inhibitors, adenosine receptor ligands, and COX-2 inhibitors, as noted in industry applications .

Chemical Biology: Development of Target-Specific Chemical Probes

The selectivity profile conferred by the 2,6-dimethylpyrimidine-4-carbonitrile scaffold (as evidenced by its derivative's >380-fold selectivity for PRMT4 over PRMT1 [1]) makes it an ideal starting material for creating chemical probes. Such probes are essential for dissecting the specific biological functions of PRMT4 without confounding signals from PRMT1 inhibition, enabling more precise target validation studies.

Advanced Synthesis: Exploring Lanthanide-Catalyzed Reactions

The compound is directly relevant to research exploring lanthanide catalysis. The established method for synthesizing 4-substituted-2,6-dimethylpyrimidines via La(III) catalysis [2] provides a platform for further investigation into new catalytic transformations and the synthesis of novel 4-functionalized pyrimidines, which are themselves valuable research tools and intermediates.

Application
Selection Property
Validation Focus
PRMT4 inhibitor synthesis
2,6-Dimethyl-4-cyano scaffold
PRMT4 biochemical assay endpoints
Heterocyclic library synthesis
Reactive 4-cyano and steric control
Synthetic route efficiency
Chemical probe development
PRMT4-selectivity context
PRMT isoform profiling
Lanthanide catalysis research
La(III)-catalyzed pyrimidine formation
Catalytic condition optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethylpyrimidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.